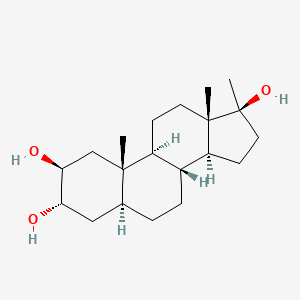
17alpha-Methyl-2beta,3alpha,17beta-trihydroxy-5alpha-androstane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is a synthetic androgenic steroid. It is a derivative of androstane, characterized by the presence of three hydroxyl groups and a methyl group at specific positions on the steroid backbone. This compound is known for its significant androgenic activity, which influences the development of male characteristics and has various applications in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 17 positions.
Methylation: Addition of a methyl group at the 17.alpha. position.
Reduction: Reduction of specific double bonds to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: To achieve the reduction of double bonds.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Crystallization: To obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups or reduce any remaining double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products:
Oxidized Derivatives: Such as ketones or aldehydes.
Reduced Derivatives: Including fully saturated steroids.
Substituted Compounds: With various functional groups replacing the hydroxyl groups.
Scientific Research Applications
17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in androgen receptor binding and its effects on gene expression.
Medicine: Explored for potential therapeutic uses in conditions requiring androgenic stimulation, such as hypogonadism.
Industry: Utilized in the development of performance-enhancing drugs and in the study of steroid metabolism
Mechanism of Action
The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics. The pathways involved include:
Androgen Receptor Activation: Leading to changes in gene expression.
Signal Transduction Pathways: Involving various intracellular signaling molecules.
Comparison with Similar Compounds
17.alpha.-methyltestosterone: Another synthetic androgen with similar properties but different structural modifications.
5.alpha.-androstane-3.alpha.,17.beta.-diol: A naturally occurring androgen with a similar backbone but different functional groups.
Uniqueness: 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is unique due to its specific hydroxylation pattern and methylation, which confer distinct biological activities and stability compared to other androgens .
Properties
CAS No. |
1375064-29-1 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
BUTNDYMNFYGFDE-PEACWCRISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















